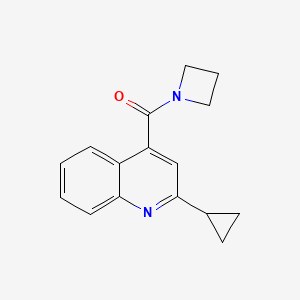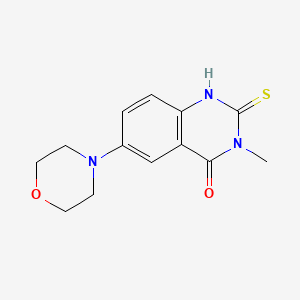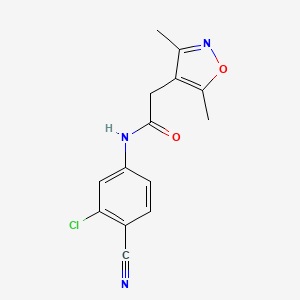
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, also known as ACQM, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
科学的研究の応用
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a wide range of potential applications in scientific research. It has been studied for its antitumor properties, with promising results in inhibiting the growth of various cancer cell lines. Additionally, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is not yet fully understood. However, it has been suggested that Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone may inhibit the activity of certain enzymes involved in cell proliferation and inflammation, leading to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has also been found to have antioxidant activity, which may contribute to its therapeutic potential. Furthermore, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have a low toxicity profile, making it a potentially safe option for use in scientific research.
実験室実験の利点と制限
One major advantage of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is its versatility in various fields of research. It has been studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of various diseases. Additionally, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a low toxicity profile, making it a potentially safe option for use in lab experiments.
However, there are also some limitations to the use of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone in lab experiments. One limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone. One potential area of study is its use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone and its potential applications in various fields of research. Finally, the development of more efficient synthesis methods for Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone may help to overcome some of the limitations associated with its use in lab experiments.
合成法
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-cyclopropylquinoline-4-carboxylic acid with various reagents such as thionyl chloride, triethylamine, and azetidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
特性
IUPAC Name |
azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-8-3-9-18)13-10-15(11-6-7-11)17-14-5-2-1-4-12(13)14/h1-2,4-5,10-11H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXCUSROALWISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)





![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

